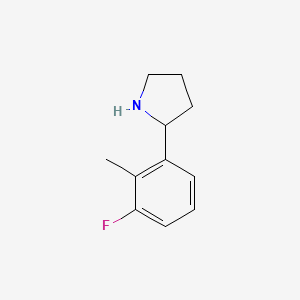
2-(3-Fluoro-2-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2-methylphenyl)pyrrolidine: is a heterocyclic organic compound with the following structure:
Structure: C11H14FN
It contains a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. The presence of fluorine in the aromatic ring imparts unique properties to this compound.
Méthodes De Préparation
a. Synthesis: One synthetic route involves the Baltz-Schiemann reaction , which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provides the corresponding carboxylic acid, which can be further transformed into the desired pyrrolidine derivative .
b. Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. laboratory-scale synthesis can serve as a starting point for further optimization.
Analyse Des Réactions Chimiques
a. Reactivity: Fluoropyrrolidines exhibit reduced basicity and are generally less reactive than their chlorinated or brominated counterparts. They participate in various reactions, including substitution, cyclization, and oxidation.
b. Common Reagents and Conditions:Substitution Reactions: Fluoropyrrolidines can undergo nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and metal fluorides.
Cyclization Reactions: Intramolecular cyclization reactions can form fused heterocycles. These reactions often involve strong bases or Lewis acids.
Oxidation Reactions: Oxidizing agents like permanganate or peracids can convert fluoropyrrolidines to corresponding carboxylic acids.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation of 2-fluoro-3-methylpyridine yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Fluorinated compounds play a crucial role in medicinal chemistry, agrochemicals, and materials science.
Biology and Medicine: Fluoropyrrolidines may find applications as potential drug candidates due to their unique properties.
Industry: Fluorinated compounds are used in various industrial processes.
Mécanisme D'action
The exact mechanism by which 2-(3-Fluoro-2-methylphenyl)pyrrolidine exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, it’s essential to compare this compound with other fluorinated pyrrolidines to highlight its uniqueness.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
2-(3-fluoro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
Clé InChI |
SNOFBCOABDOGOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


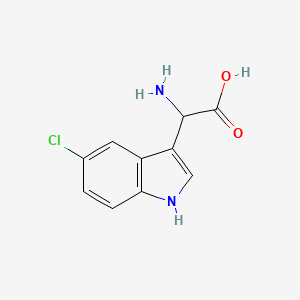
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
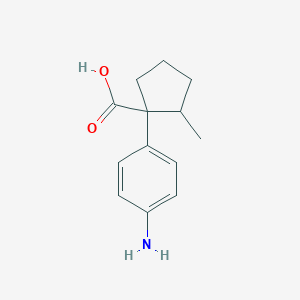
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
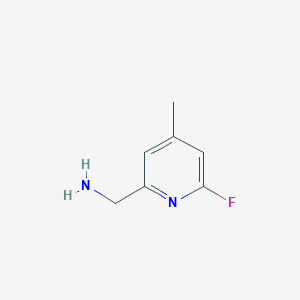
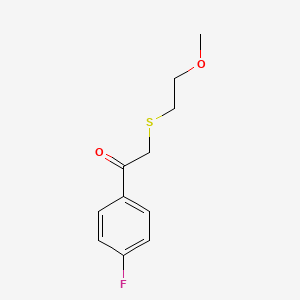


![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
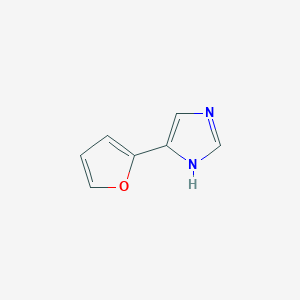
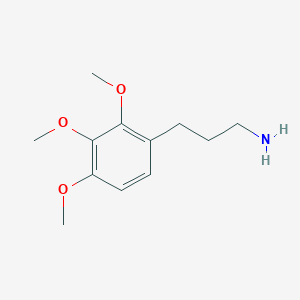

![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
